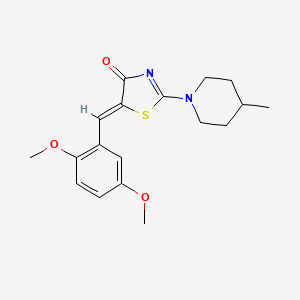![molecular formula C11H17N3O4S B5196137 N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide](/img/structure/B5196137.png)
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research due to its unique properties. DNBS belongs to the class of sulfonamide compounds and is commonly used as a hapten to induce an immune response in laboratory animals.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the covalent binding of the compound to proteins, which leads to the formation of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, which then triggers an immune response. The immune response involves the activation of T cells and B cells, which produce antibodies against the N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide-protein conjugates.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in laboratory animals. These effects include the activation of immune cells, the production of cytokines, and the development of inflammatory responses. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments is its ability to induce a specific immune response. This makes it a useful tool for studying the mechanisms of immune responses and for developing new therapies for immune-related diseases. However, there are also some limitations to using N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide in lab experiments. For example, the immune response induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may not accurately reflect the immune response in humans. Additionally, the use of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide may be limited by ethical considerations, as it involves the use of laboratory animals.
Direcciones Futuras
There are several future directions for research involving N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. One area of research is the development of new therapies for immune-related diseases based on the mechanisms of immune responses induced by N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide. Another area of research is the development of new methods for synthesizing N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and other sulfonamide compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide and to develop new methods for studying these effects.
Métodos De Síntesis
The synthesis of N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 60%.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce an immune response in laboratory animals. It is commonly used to study the mechanisms of allergic reactions and autoimmune diseases. N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide is also used as a model antigen in immunological studies to investigate the cellular and molecular mechanisms of antigen-specific immune responses.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-13(2)9-3-8-12-19(17,18)11-6-4-10(5-7-11)14(15)16/h4-7,12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIWYPLSYAABMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5196059.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(2-phenylethyl)-3-isoxazolecarboxamide](/img/structure/B5196068.png)



![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5196109.png)
![11-[(3-fluorophenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5196112.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5196124.png)
![2-(4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5196127.png)
![{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5196140.png)
![N~1~-(4-cyanophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5196143.png)
![9b-(4-chlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B5196146.png)